4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355421-73-7 |
|---|---|
Molecular Formula |
C22H12BrCl2NO2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
(4-chlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H12BrCl2NO2/c23-14-3-10-20-18(11-14)19(22(27)28-17-8-6-16(25)7-9-17)12-21(26-20)13-1-4-15(24)5-2-13/h1-12H |
InChI Key |
ISCMUPOUGZLWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aniline Derivatives
The Gould-Jacobs reaction facilitates quinoline ring formation via thermal cyclization of β-keto esters with substituted anilines. For 6-bromo-4-chloroquinoline intermediates, 3-(4-bromoaniline) ethyl acrylate undergoes cyclization in diphenyl ether at 200–220°C, yielding 6-bromoquinolin-4(1H)-one. Subsequent chlorination with phosphorus trichloride (PCl₃) in toluene at reflux replaces the 4-hydroxyl group with chlorine, achieving 6-bromo-4-chloroquinoline in 91.5–92.6% yield.
Functionalization at Position 2
Introducing the 2-(4-chlorophenyl) group remains a critical challenge. While direct methods are scarce in the provided sources, indirect strategies emerge:
Friedel-Crafts Alkylation
Post-cyclization functionalization via Friedel-Crafts alkylation could anchor the 4-chlorophenyl group. For instance, treating 6-bromo-4-chloroquinoline with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) might facilitate electrophilic substitution at position 2. However, regioselectivity concerns necessitate precise reaction control.
Cross-Coupling Reactions
Esterification at Position 4
The final step involves esterifying the quinoline-4-carboxylic acid intermediate with 4-chlorophenol:
Carboxylic Acid Activation
As demonstrated in WO2005105783A1, thionyl chloride (SOCl₂) effectively converts hydroxyl groups to chlorides. Applying this to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid generates the corresponding acid chloride, which reacts with 4-chlorophenol in tetrahydrofuran (THF) at −5–0°C.
Direct Esterification
Patent CN102924374B outlines ester formation using acetic anhydride and phenols. For the target compound, combining 6-bromo-2-(4-chlorophenyl)quinoline-4-carbonyl chloride with 4-chlorophenol in a polar aprotic solvent (e.g., dimethylformamide) at 100–120°C could yield the ester.
Synthetic Route Optimization
Key parameters influencing yield and purity include:
Challenges and Limitations
-
Regioselectivity : Installing substituents at positions 2 and 6 without cross-reactivity remains nontrivial.
-
Purification : High-boiling solvents like diphenyl ether complicate isolation, necessitating recrystallization from petroleum ether.
-
Scale-Up : Exothermic chlorination with PCl₃ requires stringent temperature control to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) under radical conditions.
Chlorination: Thionyl chloride or sulfuryl chloride.
Esterification: Acid catalysts such as sulfuric acid or Lewis acids.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of quinoline N-oxides.
Hydrolysis: Formation of 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 4-chlorophenol.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of quinoline derivatives, including 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate. These compounds have shown significant inhibitory effects against Candida albicans, a common opportunistic fungal pathogen, indicating their potential as antifungal agents. The minimum inhibitory concentrations (MICs) observed for related compounds suggest that modifications in the quinoline structure can enhance antifungal activity, warranting further investigation into this class of compounds .
Antimicrobial Properties
Quinoline derivatives have been documented to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute to its efficacy against various microbial pathogens, making it a candidate for developing new antimicrobial therapies .
Anticancer Potential
Research into the anticancer properties of quinoline derivatives has shown promising results. Compounds with similar structures have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms often involve the modulation of multiple signaling pathways associated with cell growth and survival, suggesting that this compound could be explored further for its anticancer potential .
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its ability to undergo various chemical transformations makes it valuable in synthesizing novel compounds with enhanced biological activities .
Drug Development
Given its pharmacological properties, this compound is a candidate for drug development processes. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce potential side effects, paving the way for new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the quinoline core and ester groups. Key comparisons include:
Computational and Crystallographic Data
- Collision Cross-Section (CCS) : Analogs like 2-(4-ethylphenyl)-2-oxoethyl derivatives () predict CCS values of 204–211 Ų for [M+H]⁺, aiding in mass spectrometry characterization .
- Crystal Structures: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate () has resolved XRD data, providing insights into π-stacking interactions relevant to the target compound’s solid-state behavior .
Biological Activity
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its complex structure and biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 473.1 g/mol. The presence of halogen substituents (bromo and chloro groups) enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H12BrCl2NO2 |
| Molecular Weight | 473.1 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Inhibition of LDH can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited .
- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of quinoline derivatives against different cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values less than 5 μM against various human tumor cell lines .
Study on LDH Inhibition
A recent study investigated the inhibitory effects of quinoline derivatives on human lactate dehydrogenase A (hLDHA). The results indicated that several compounds, including those related to this compound, exhibited potent inhibitory activity with IC50 values ranging from 1 to 5 μM. This suggests a promising avenue for developing new anticancer agents targeting metabolic pathways in tumors .
Antimicrobial Activity Assessment
In another study focusing on the antimicrobial properties of quinoline derivatives, it was found that several compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on the tested compound were not detailed, the structural similarities imply potential effectiveness in this area as well .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | C22H12BrCl2NO2 | Longer alkyl chain may enhance lipophilicity |
| Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | C22H12BrCl2NO2 | Further increases hydrophobic properties |
| Heptyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid | C22H12BrCl2NO2 | Variation in alkyl chain length affects solubility |
The uniqueness of the target compound lies in its specific combination of halogenated phenolic groups and the quinoline structure, which may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the key synthetic strategies for preparing 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?
- Methodological Answer : The synthesis typically involves esterification of a quinoline-4-carboxylic acid precursor with 4-chlorophenol. A common approach uses phosphorus oxychloride (POCl₃) as a coupling agent under reflux conditions (353–363 K). For example, analogous compounds like 4-chlorophenyl quinoline-2-carboxylate were synthesized by reacting quinaldic acid derivatives with chlorophenols in the presence of POCl₃, yielding esters with ~90% efficiency after recrystallization . Catalytic hydrogenation or Suzuki-Miyaura cross-coupling may also introduce bromine or chlorophenyl groups at specific positions .
Q. How do the bromine and chlorine substituents influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Bromine at the 6-position enhances electrophilicity and steric bulk, potentially improving binding to hydrophobic protein pockets. Chlorine at the 2- and 4-positions increases electron-withdrawing effects , stabilizing the quinoline core and altering π-π stacking interactions. Comparative studies on analogues (e.g., 6-chloro vs. 6-bromo derivatives) show bromine’s stronger influence on reactivity in nucleophilic substitution reactions and higher lipophilicity (logP increase by ~0.5 units) . These substitutions also modulate biological activity; bromine-containing quinoline derivatives exhibit enhanced antimicrobial potency compared to chlorine-only analogues .
| Substituent | Position | Key Effects | Biological Impact |
|---|---|---|---|
| Br | 6 | Increased electrophilicity, steric hindrance | Enhanced antimicrobial activity |
| Cl | 2, 4 | Electron withdrawal, stability | Improved metabolic stability |
Advanced Research Questions
Q. What crystallographic data are available for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the quinoline core and substituted phenyl rings, critical for understanding conformational flexibility. For the closely related 4-chlorophenyl quinoline-2-carboxylate, the quinoline-phenyl dihedral angle is 14.7° , while the carboxylate group is twisted by 17.7° relative to the quinoline plane . Such data inform molecular docking studies by constraining ligand conformations. Similar analysis for brominated analogues (e.g., ethyl 6-bromo-2-vinylquinoline-4-carboxylate) shows planar distortions due to bromine’s van der Waals radius .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Fluorescence quenching assays monitor interactions with DNA (e.g., ethidium bromide displacement). For example, quinoline-carboxylate derivatives intercalate with DNA, showing fluorescence emission shifts at 450–500 nm . Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding modes, leveraging crystallographic data to validate docking poses .
Q. What challenges arise in chromatographic analysis of this compound, and how are they resolved?
- Methodological Answer : The bromine and chlorine atoms increase polarizability , leading to tailing peaks in reverse-phase HPLC. Use C18 columns with mobile phases containing 0.1% formic acid and acetonitrile gradients (5–95% over 20 min). Mass spectrometry (LC-MS) with electrospray ionization (ESI+) detects the molecular ion [M+H]+ at m/z 503.2 (calculated). Predicted collision cross-section (CCS) values (204.1–211.3 Ų for adducts) aid in distinguishing fragmentation patterns .
Q. How does the compound’s stability vary under different experimental conditions (e.g., light, pH)?
- Methodological Answer : Conduct accelerated stability studies :
- Photostability : Expose to UV light (320–400 nm) for 48 hrs; monitor degradation via HPLC. Bromine increases susceptibility to photolysis, requiring amber glass storage .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to ester cleavage .
- pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH >10) due to ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
